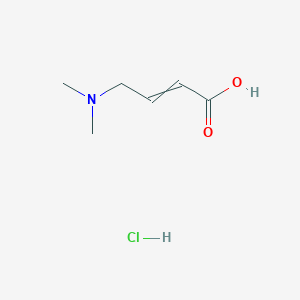

trans-4-Dimethylaminocrotonic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-4-Dimethylaminocrotonic acid hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. This compound is known for its unique structure, which includes a dimethylamino group attached to a butenoic acid backbone. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride typically involves the reaction of dimethylamine with crotonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Reactants: Dimethylamine and crotonic acid.

Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

Procedure: The mixture is stirred at a specific temperature until the reaction is complete, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Continuous Stirred Tank Reactors (CSTR): Used to maintain consistent reaction conditions.

Purification: Techniques such as crystallization and filtration are employed to purify the final product.

Quality Control: Analytical methods like HPLC and NMR are used to ensure the quality and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-Dimethylaminocrotonic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Corresponding oxides and hydroxyl derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the dimethylamino group.

Applications De Recherche Scientifique

Chemistry: trans-4-Dimethylaminocrotonic acid hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of trans-4-Dimethylaminocrotonic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.

Comparaison Avec Des Composés Similaires

trans-4-Dimethylaminocrotonic Acid-d6 Hydrochloride: A deuterated analog used in isotope labeling studies.

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: A compound with similar structural features used in fluorescence studies.

Uniqueness: trans-4-Dimethylaminocrotonic acid hydrochloride is unique due to its specific structural configuration and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Activité Biologique

Trans-4-Dimethylaminocrotonic acid hydrochloride (CAS No. 98548-81-3) is an organic compound recognized for its significant biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its mechanisms of action, biological interactions, and potential applications based on recent research findings.

This compound has the chemical formula C6H12ClNO2 and a molecular weight of 165.62 g/mol. Its structure features a dimethylamino group, which is crucial for its biological activity.

The primary biological activity of this compound is attributed to its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a pivotal role in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting these enzymes, this compound disrupts critical signaling pathways associated with tumor growth and progression.

Key Mechanisms:

- Inhibition of Tumor Growth : The compound has been shown to induce apoptosis in cancer cells by blocking signals necessary for their proliferation.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is necessary to elucidate the underlying mechanisms.

Biological Activity Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Tyrosine Kinase Inhibition | Disrupts signaling pathways | Prevents tumor growth |

| Induction of Apoptosis | Triggers programmed cell death | Reduces cancer cell viability |

| Potential Neuroprotection | Unknown mechanisms | May protect neuronal health |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Cancer Cell Lines : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines, including breast and lung cancer models. The compound's IC50 values indicate potent inhibitory effects on cell proliferation .

- Animal Models : Research involving animal models has suggested that administration of this compound can lead to reduced tumor sizes and improved survival rates in subjects with induced tumors, supporting its potential as an anticancer agent .

- Neuroprotective Studies : Investigations into the neuroprotective effects have shown that the compound may mitigate oxidative stress in neuronal cells, although specific pathways remain to be fully characterized.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminocrotonic Acid | Similar dimethylamino group | Lacks hydrochloride salt form |

| 3-Dimethylaminopropionic Acid | Propionic acid backbone | Different chain length affects activity |

| N,N-Dimethylglycine | Glycine derivative | Involved in different metabolic pathways |

| trans-3-Dimethylaminocrotonic Acid | Geometric isomer | Different spatial arrangement alters reactivity |

This compound stands out due to its specific configuration and functional groups that enhance its effectiveness as a precursor for pharmaceutical development.

Propriétés

IUPAC Name |

4-(dimethylamino)but-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-81-3 |

Source

|

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.